molecular formula C18H15NO3 B3374415 1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1019109-76-2

1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3374415
CAS No.: 1019109-76-2
M. Wt: 293.3 g/mol
InChI Key: HMPIZBBMBPLROU-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CID 20116387) is a pyrrolidinone derivative featuring a 9H-fluorenyl substituent at position 1 and a carboxylic acid group at position 3 of the pyrrolidine ring. Its molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol . Unlike simpler phenyl-substituted analogs, the fluorenyl moiety may influence solubility, bioavailability, and reactivity due to its extended conjugation and rigidity.

Properties

IUPAC Name

1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-9-13(18(21)22)10-19(17)14-5-6-16-12(8-14)7-11-3-1-2-4-15(11)16/h1-6,8,13H,7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPIZBBMBPLROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1019109-76-2) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and implications for therapeutic applications.

PropertyValue
Chemical Formula C18H15NO3
Molecular Weight 293.32 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer activity. A study evaluated the effects of various compounds against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.

Key Findings:

  • Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays to determine cell viability.
  • Activity Comparison : The compound exhibited lower anticancer activity compared to more potent derivatives but still showed promise in reducing cell viability significantly.

The results indicated that while the carboxylic acid derivative had moderate cytotoxic effects, modifications to the molecular structure could enhance efficacy. For instance, substituents such as phenyl or halogenated phenyl groups improved anticancer properties by reducing A549 viability to approximately 61% with certain derivatives .

Antimicrobial Activity

Antimicrobial resistance presents a significant challenge in clinical settings, necessitating the development of novel antimicrobial agents. The compound has been evaluated for its effectiveness against multidrug-resistant pathogens.

Study Overview:

  • Pathogens Tested : The antimicrobial activity was assessed against Gram-positive bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  • Mechanism of Action : The compounds were found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Results:

  • In Vitro Efficacy : Several derivatives displayed promising activity against methicillin-resistant strains of S. aureus and other resistant pathogens. For example, compounds with specific structural modifications demonstrated lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics like clindamycin .
  • Cytotoxicity Profiles : Importantly, these compounds exhibited favorable cytotoxic profiles in non-cancerous human cells, suggesting a potential therapeutic window for clinical applications .

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving various derivatives of 5-oxopyrrolidine showed that compound modifications led to enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells. This highlights the importance of structural optimization in drug design.
  • Case Study on Antimicrobial Resistance :
    • A recent investigation into the antimicrobial properties of related compounds revealed their effectiveness against resistant strains of C. difficile and A. baumannii, emphasizing their potential as novel therapeutic agents in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Medicinal Chemistry

1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid serves as a versatile scaffold in drug design. Its structure allows for modifications that can lead to the development of novel pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the fluorenyl moiety have been shown to enhance selectivity and potency against specific cancer types, making it a candidate for further development in anticancer therapies .

Materials Science

The compound's unique structural features make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Application: Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of functionalized polymers. These polymers may exhibit enhanced mechanical properties and thermal stability, making them ideal for industrial applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as an intermediate in various reactions due to its ability to undergo functionalization.

Reactivity and Transformations

The carboxylic acid group allows for straightforward derivatization through esterification or amidation reactions. Additionally, the oxopyrrolidine moiety can participate in cycloaddition reactions, providing access to complex molecular architectures .

Comparative Analysis of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryScaffold for drug development; anticancer activityDevelopment of targeted therapies
Materials ScienceMonomer for polymer synthesis; enhances mechanical propertiesInnovative materials for industrial use
Synthetic Organic ChemistryIntermediate for various synthetic transformationsAccess to complex molecules

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Bioactivity : Chlorinated and hydroxylated phenyl derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-) exhibit significant antioxidant and antimicrobial activities, attributed to electron-withdrawing groups enhancing radical scavenging capacity .
  • Fluorenyl Group : The bulky 9H-fluorenyl substituent likely reduces solubility in aqueous media compared to smaller aryl groups but may improve binding to hydrophobic targets (e.g., enzyme active sites or lipid membranes).
  • Carboxylic Acid Role : The free carboxylic acid at position 3 is critical for antioxidant activity, as seen in analogs where its presence correlates with higher reducing power (e.g., optical density = 1.675 for compound 6 in reducing power assays) .

Antioxidant Activity Comparison

Derivatives of 5-oxopyrrolidine-3-carboxylic acid with electron-donating or radical-stabilizing substituents demonstrate potent antioxidant properties:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging than ascorbic acid, likely due to the thioxo-oxadiazole moiety enhancing electron transfer .
  • 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6): Shows the highest reducing power (optical density = 1.675) among tested analogs, attributed to the free carboxylic acid and amino group synergizing electron donation .
  • Fluorenyl Analog : While untested, the fluorenyl group’s electron-rich aromatic system may stabilize free radicals via conjugation, though steric hindrance could limit accessibility to reactive oxygen species (ROS).

Q & A

Q. What are the key methodological steps for synthesizing 1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C under 4 bar H₂) to reduce intermediates, followed by solvent evaporation .
  • Cyclization : Reaction of fluorenyl derivatives with itaconic acid or analogous substrates under reflux conditions to form the pyrrolidine core .
  • Purification : Acid-base workup (e.g., TFA hydrolysis) and crystallization to isolate the product, achieving yields of ~65% .
    Key challenges : Optimizing reaction time, solvent selection (e.g., ethyl acetate/methanol mixtures), and avoiding racemization in chiral intermediates .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Analytical techniques :

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 2.5–4.0 ppm for pyrrolidine protons) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH stretches .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 337.36) .
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for enantiopure derivatives .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility .
  • Aqueous-organic mixtures : Ethyl acetate/water for extraction, avoiding prolonged exposure to acidic/basic conditions to prevent ester hydrolysis .
    Note : Stability tests under varying pH (2–12) and temperature (4–40°C) are recommended to assess degradation .

Q. What safety precautions are critical when working with this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and fume hoods .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Fmoc-protected amino acids) or enantiopure starting materials .
  • Resolution techniques : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate R/S isomers .
    Example : (2S,3R)-configured analogs were resolved using 10% Cs₂CO₃, achieving >98% enantiomeric excess .

Q. What computational strategies are effective for modeling this compound’s reactivity?

  • DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzyme active sites) using InChI/SMILES descriptors .
    Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data .

Q. How should researchers address contradictions in reported bioactivity data?

  • Dose-response assays : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify cell-type specificity .
  • Metabolic stability tests : Assess hepatic clearance (e.g., human liver microsomes) to rule out false negatives from rapid degradation .

Q. What strategies enhance the fluorenyl group’s utility in targeted drug delivery?

  • Protecting group engineering : Replace Fmoc with photolabile groups (e.g., nitroveratryl) for controlled release .
  • Conjugation : Attach PEG linkers or biotin tags via carboxylic acid moieties for receptor-targeted delivery .

Q. How can novel analogs be designed to improve pharmacokinetic properties?

  • SAR studies : Modify the pyrrolidine ring (e.g., fluorination at C3) to enhance metabolic stability .
  • Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Fmoc chemistry : The fluorenyl group enables temporary amine protection, with cleavage via piperidine .
  • Automated synthesis : Incorporate into resin-bound peptides using HBTU/HOBt activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(9H-fluoren-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.